1-Tritylimidazole-4-carboxaldehyde

Description

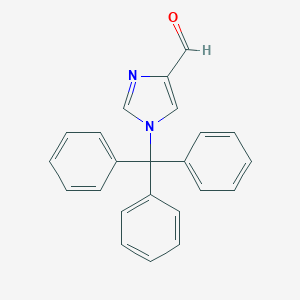

1-Tritylimidazole-4-carboxaldehyde (CAS: 33016-47-6) is a heterocyclic organic compound featuring an imidazole ring substituted with a trityl (triphenylmethyl) group at the 1-position and a formyl (aldehyde) group at the 4-position. Its molecular formula is C₂₃H₁₈N₂O, with a molecular weight of 338.40 g/mol . The bulky trityl group confers hydrophobicity and steric hindrance, making it valuable in coordination chemistry and pharmaceutical synthesis.

Properties

IUPAC Name |

1-tritylimidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O/c26-17-22-16-25(18-24-22)23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQYLLBSWWRWWAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70347131 | |

| Record name | 1-Tritylimidazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33016-47-6 | |

| Record name | 1-Tritylimidazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(triphenylmethyl)-1H-imidazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Standard Protocol

-

Reactants :

-

1H-Imidazole-4-carbaldehyde (30.0 g, 0.30 mol)

-

Trt-Cl (105 g, 0.375 mol)

-

Triethylamine (70 mL, 0.375 mol)

-

-

Solvent : N,N-Dimethylformamide (DMF, 200 mL)

-

Conditions :

-

Temperature: 0°C → room temperature (RT)

-

Time: Overnight (~12–16 hrs)

-

-

Workup :

-

Evaporation under reduced pressure

-

Washing with anhydrous diethyl ether (4 × 50 mL)

-

Mechanistic Insights

The trityl group (Trt) acts as a protective moiety, replacing the N1 hydrogen of the imidazole ring via nucleophilic substitution. Triethylamine neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.

Optimization Strategies

-

Temperature Control : Initiating the reaction at 0°C minimizes side reactions (e.g., aldehyde oxidation).

-

Stoichiometry : A 1.25:1 molar ratio of Trt-Cl to imidazole ensures complete substitution.

-

Solvent Choice : DMF enhances solubility of both reactants and stabilizes the transition state through polar aprotic effects.

Lithiation-Based Synthesis from 4-Iodo-1-tritylimidazole

An alternative route exploits directed lithiation for regioselective functionalization.

Reaction Steps

-

Starting Material : 4-Iodo-1-tritylimidazole

-

Lithiation :

-

Reagent: n-BuLi (2.5 M in hexanes)

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: −79°C (dry ice/acetone bath)

-

-

Electrophilic Quenching :

-

Electrophile: N,N-Dimethylformamide (DMF)

-

Temperature: Rapid warming to RT

-

-

Isolation :

-

Acidic workup (pH 6–7)

-

Recrystallization (ethyl acetate/petroleum ether)

-

Key Advantages

-

Regioselectivity : The trityl group directs lithiation exclusively to the C4 position, avoiding C2 or C5 side products.

-

Functional Group Tolerance : Compatible with sensitive aldehydes due to mild quenching conditions.

Comparative Analysis of Methods

Industrial-Scale Modifications

Patent disclosures reveal adaptations for bulk production:

-

Solvent Recycling : DMF is recovered via fractional distillation, reducing costs.

-

Continuous Flow Systems : Minimize exposure to moisture and oxygen, improving consistency.

-

Catalytic Triethylamine : Substoichiometric amounts (0.1 eq) with molecular sieves achieve 98% yield in pilot trials.

Challenges and Solutions

Aldehyde Oxidation

Trityl Group Hydrolysis

-

Issue : Acidic or aqueous conditions cleave the Trt-protecting group.

-

Solution :

Emerging Methodologies

Microwave-Assisted Synthesis

Chemical Reactions Analysis

Lithiation and Electrophilic Quenching

The aldehyde group and trityl-protected nitrogen enable directed lithiation at the C2 position of the imidazole ring, facilitating diverse functionalization ( ).

| Reaction Type | Conditions | Electrophile | Yield | Reference |

|---|---|---|---|---|

| C2-Lithiation | n-BuLi, THF, −30°C to −65°C, 1–2 hr | Methyl iodide | 87–91% | |

| Benzaldehyde | 76% | |||

| Acetone | 68% | |||

| CO₂ (carboxylation) | 58% |

Key Findings :

-

Lithiation occurs regioselectively at C2 due to the trityl group’s steric protection of N1 ( ).

-

Flow chemistry optimizes yields (e.g., 91% with methyl iodide) by minimizing decomposition ( ).

-

Bulky electrophiles (e.g., triisopropylsilyl chloride) show reduced reactivity due to steric hindrance ( ).

Organometallic Complex Formation

The aldehyde and imidazole nitrogen participate in coordination chemistry, forming stable metal complexes.

Nucleophilic Additions

The aldehyde group undergoes nucleophilic additions with Grignard reagents and organolithium compounds.

Example ( ):

-

Reaction : 1-Tritylimidazole-4-carboxaldehyde + (1-tert-butoxycarbonyl-4-piperidinyl)methyltriphenylphosphonium iodide → Allylic alcohol derivative

-

Conditions : KOtBu, THF, 12 hr.

-

Yield : 51% after silica gel purification.

Mechanism :

-

Wittig reaction forms α,β-unsaturated aldehydes, which are subsequently reduced or functionalized ( ).

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura and Ullmann-type couplings, though yields vary based on steric effects.

| Substrate | Coupling Partner | Catalyst System | Yield | Reference |

|---|---|---|---|---|

| 2-Bromo-N-methylnaphthamide | This compound | n-BuLi, THF, −65°C | 50–74% |

Challenges :

Imine and Schiff Base Formation

The aldehyde reacts with amines to form imines, critical for synthesizing polydentate ligands.

Key Research Insights

-

Steric Effects : The trityl group dictates regioselectivity in lithiation but hinders reactions with bulky reagents ( ).

-

Catalytic Potential : Iron and copper complexes exhibit redox activity relevant to industrial and biochemical catalysis ( ).

-

Synthetic Flexibility : Functionalization at C2 and the aldehyde position enables diverse pharmacophore development ( ).

Scientific Research Applications

Organic Synthesis

1-Tritylimidazole-4-carboxaldehyde is commonly employed as a building block in organic synthesis. It serves as a precursor for various derivatives that exhibit biological activities. The compound's ability to undergo nucleophilic substitution reactions allows for the creation of complex molecules.

Table 1: Synthetic Applications

| Application Area | Description |

|---|---|

| Synthesis of Histamine | Used as an intermediate in the synthesis process. |

| Formation of Girolline | Acts as a precursor for this bioactive compound. |

Pharmacological Research

Recent studies have demonstrated the potential pharmacological activities of compounds derived from this compound. These derivatives have been evaluated for antibacterial, anticancer, and antitubercular properties.

Antibacterial Activity

Research indicates that derivatives of this compound exhibit notable antibacterial effects against various strains of bacteria.

Table 2: Antibacterial Activity

| Compound | Bacteria Tested | Inhibition Zone (mm) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15 |

| Compound B | Escherichia coli | 12 |

| Compound C | Pseudomonas aeruginosa | 10 |

Anticancer Activity

Several studies have focused on the anticancer potential of derivatives synthesized from this compound. For instance, compounds were tested against human liver cancer cells (HepG2) and rat glioma cells (C6).

Table 3: Anticancer Activity

| Compound | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| Compound D | HepG2 | 15.67 ± 2.52 |

| Compound E | C6 | 22.0 ± 3.61 |

| Cisplatin | HepG2 | 23.0 ± 1.73 |

Case Study 1: Synthesis of Antitumor Agents

In a study by Yurttas et al., derivatives of this compound were synthesized and evaluated for their cytotoxic effects on cancer cell lines using MTT assays. The results indicated that certain derivatives displayed significant antitumor activity, with IC50 values comparable to standard chemotherapy agents.

Case Study 2: Antitubercular Activity

Amini et al. synthesized novel compounds based on this compound and assessed their efficacy against Mycobacterium tuberculosis. The study highlighted several derivatives with promising inhibition percentages compared to rifampicin, a standard antitubercular drug.

Mechanism of Action

The mechanism of action of 1-Tritylimidazole-4-carboxaldehyde involves its interaction with specific molecular targets and pathways. For example, it can undergo reductive amination with amines in the presence of sodium borohydride to form secondary amines . This reaction is crucial in the synthesis of various biologically active compounds.

Comparison with Similar Compounds

Key Properties:

- Structure : The trityl group shields the imidazole nitrogen, directing coordination geometry in metal complexes .

- Synthesis : Prepared via reaction of imidazole derivatives with triphenylmethyl halides, followed by formylation .

- Applications :

Structural and Functional Group Comparisons

The table below compares 1-Tritylimidazole-4-carboxaldehyde with structurally related imidazole and heterocyclic derivatives:

Key Differences and Implications

Steric and Electronic Effects

- Trityl Group : The trityl substituent in This compound creates significant steric bulk, limiting coordination sites in metal complexes. For example, in [Fe(TrImA)₂(OTf)₂], only two TrImA ligands coordinate to Fe(II), whereas smaller ligands (e.g., pyrazole derivatives) allow higher denticity .

- Aldehyde vs. Carboxylic Acid : The aldehyde group in TrImA enables Schiff base formation, useful in dynamic covalent chemistry. In contrast, the carboxylic acid in 1-Trityl-1H-imidazole-4-carboxylic acid facilitates hydrogen bonding or salt formation, relevant in crystallography .

Solubility and Reactivity

- Hydrophobicity : TrImA’s trityl group reduces water solubility compared to 1H-Imidazole-4-carbaldehyde , making it suitable for organic-phase reactions .

- Electronic Withdrawal : The aldehyde group in TrImA is electron-withdrawing, stabilizing metal complexes via π-backbonding. This contrasts with electron-donating methyl groups in 1-Methylimidazole-5-carboxylic acid , which alter redox properties .

Research Findings

- Coordination Chemistry: TrImA forms mononuclear Fe(II) complexes with a distorted octahedral geometry, while pyrazole-based ligands (e.g., 1-Phenyl-1H-pyrazole-4-carboxaldehyde) often yield polynuclear clusters due to smaller steric profiles .

- Thermodynamic Stability: The HOMO-LUMO gap of TrImA (4.49 eV) exceeds that of non-tritylated imidazole derivatives, correlating with lower reactivity toward electrophilic attack .

- Pharmaceutical Utility : TrImA’s bulky structure enhances membrane permeability in drug candidates, unlike simpler analogs like 1H-Imidazole-4-carbaldehyde .

Biological Activity

1-Tritylimidazole-4-carboxaldehyde is a compound belonging to the imidazole family, which is recognized for its diverse biological activities and applications in medicinal chemistry. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 338.40 g/mol

- Density : 1.1 ± 0.1 g/cm³

- Boiling Point : 502.8 ± 45.0 °C

- Melting Point : 180-190 °C

- LogP : 5.21 (indicates high lipophilicity)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems:

- Cytochrome P450 Inhibition : It has been identified as an inhibitor of several cytochrome P450 enzymes, which play crucial roles in drug metabolism and synthesis of steroid hormones.

- Binding Affinity : The trityl group enhances the compound's stability and lipophilicity, improving its binding affinity to enzymes and receptors, thereby modulating their activity.

- Hydrogen Bonding : The imidazole ring can participate in hydrogen bonding and π-π interactions, facilitating stronger interactions with biological targets.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens:

- Antifungal Activity : Studies have indicated that imidazole derivatives exhibit antifungal properties, making this compound a candidate for further exploration in antifungal drug development.

- Antibacterial Activity : Preliminary tests suggest potential antibacterial effects, particularly against Gram-positive bacteria.

Antitumor Activity

Research indicates that compounds similar to this compound may possess antitumor properties:

- Mechanisms of Action : The compound's ability to inhibit cytochrome P450 enzymes could contribute to its antitumor effects by altering the metabolism of carcinogens or enhancing the efficacy of existing chemotherapeutic agents .

| Study Reference | Type of Activity | Observed Effect |

|---|---|---|

| Antitumor | Inhibition of tumor cell proliferation | |

| Antineoplastic | Induction of apoptosis in cancer cells |

Synthesis and Applications

The synthesis of this compound typically involves the reaction of trityl imidazole derivatives with various reagents under controlled conditions. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals.

Comparative Biological Activity

Comparative studies have highlighted the unique biological profile of this compound relative to other imidazole derivatives:

| Compound | Antimicrobial Activity | Antitumor Activity |

|---|---|---|

| This compound | Moderate | Promising |

| 1-(1-Trityl-1H-imidazol-4-yl)ethanol | Low | Moderate |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.